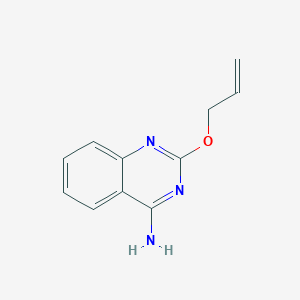

2-Allyloxy-4-aminoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-prop-2-enoxyquinazolin-4-amine |

InChI |

InChI=1S/C11H11N3O/c1-2-7-15-11-13-9-6-4-3-5-8(9)10(12)14-11/h2-6H,1,7H2,(H2,12,13,14) |

InChI Key |

SBTBXWPIESXJSW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Allyloxy 4 Aminoquinazoline

Reactions Involving the Allyloxy Moiety

The allyloxy group at the C-2 position is a key functional handle that can undergo several important transformations, most notably the Claisen rearrangement and palladium-catalyzed reactions.

Claisen Rearrangement: The Claisen rearrangement is a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement that converts an allyl vinyl ether or an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. organic-chemistry.orgtcichemicals.comlibretexts.org This thermal rearrangement proceeds through a concerted, six-membered, chair-like transition state. organic-chemistry.orglibretexts.org In the context of 2-allyloxy-4-aminoquinazoline, heating can induce the migration of the allyl group from the oxygen atom to the N-1 or N-3 position of the quinazoline (B50416) ring, depending on the reaction conditions and substitution patterns. While specific studies on this compound are not extensively detailed in the literature, the general mechanism involves the transposition of the allyl group to an adjacent position. organic-chemistry.orgnih.gov Lewis acids are known to catalyze this type of rearrangement at lower temperatures. princeton.edu

Palladium-Catalyzed Reactions: The allyloxy group is an excellent substrate for various palladium-catalyzed transformations. One of the most common applications is its use as a protecting group that can be removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl cation scavenger. nih.gov This deallylation regenerates the hydroxyl group at the C-2 position, leading to the formation of the corresponding quinazolin-2-one. Furthermore, the allylic group can participate in Tsuji-Trost type reactions, where a palladium catalyst facilitates the allylation of a wide range of nucleophiles. organic-chemistry.org This allows for the introduction of various substituents at the C-2 position by displacing the allyloxy group.

Reactions at the 4-Amino Group (N-4) and its Derivatives

The exocyclic amino group at the C-4 position of the quinazoline ring behaves similarly to an aromatic amine and is readily susceptible to a variety of chemical modifications, including acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation and Sulfonylation: The primary amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base, or sulfonated with sulfonyl chlorides to yield the corresponding amides and sulfonamides. nih.govresearchgate.net These reactions are fundamental for extending the molecular framework and are widely used in the generation of compound libraries. nih.gov For instance, treatment of a 4-aminoquinazoline derivative with various acyl chlorides in dichloromethane (B109758) with potassium carbonate affords the N-acylated products in good yields. nih.gov

Table 1: Representative Acylation Reactions of 4-Aminoquinazoline Derivatives

| Acylating Agent | Base | Solvent | Product Type | Yield (%) | Reference |

| 3-Chloropropanoyl chloride | K₂CO₃ | CH₂Cl₂ | N-(quinazolin-4-yl)propanamide | 73 | nih.gov |

| Acetyl Chloride | Pyridine | DCM | N-(quinazolin-4-yl)acetamide | - | researchgate.net |

| Benzoyl Chloride | Et₃N | THF | N-(quinazolin-4-yl)benzamide | - | researchgate.netcolab.ws |

Note: Yields are representative and can vary based on specific substrates and conditions.

Urea and Thiourea Formation: The reaction of the 4-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This reaction is typically carried out in an aprotic solvent and is a common strategy in medicinal chemistry for introducing hydrogen-bond donors and acceptors.

Electrophilic and Nucleophilic Substitutions on the Quinazoline Ring System

The electronic nature of the quinazoline ring system, characterized by the presence of two nitrogen atoms, makes it generally electron-deficient. This influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: Due to the deactivating effect of the heterocyclic nitrogen atoms, electrophilic substitution on the quinazoline ring is challenging and typically requires harsh conditions. When it does occur, substitution is directed to the benzene (B151609) portion of the bicyclic system. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7. nih.govscispace.com Nitration is the most commonly reported electrophilic substitution, yielding the 6-nitro derivative when quinazoline is treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com

Nucleophilic Aromatic Substitution (SNAr): The quinazoline ring is highly susceptible to nucleophilic attack, particularly at positions C-2 and C-4, which are activated by the adjacent nitrogen atoms. mdpi.comresearchgate.net The reactivity at C-4 is generally greater than at C-2. mdpi.comresearchgate.net In this compound, the C-4 position is already substituted with an amino group. However, the allyloxy group at C-2 can be displaced by a variety of nucleophiles. For example, starting from a 2,4-dichloroquinazoline (B46505), amines react regioselectively at the C-4 position first, followed by substitution at C-2, often requiring more forcing conditions like microwave irradiation. mdpi.comresearchgate.net This differential reactivity is fundamental to building substituted quinazolines. The substitution of the allyloxy group in this compound by amines, thiols, or other nucleophiles allows for extensive diversification at the C-2 position. nih.govchim.it

Derivatization Strategies for Structural Diversification and Library Synthesis

The varied reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of large chemical libraries, particularly for drug discovery programs. cdnsciencepub.comscholaris.caacs.org The synthesis of such libraries often employs a multi-pronged derivatization strategy.

A common approach begins with the functionalization of the 4-amino group. This can be achieved by reacting it with a panel of diverse building blocks such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or isocyanates (to form ureas). nih.govscielo.br

Subsequently, the allyloxy group at the C-2 position can be modified. It can be either removed to unmask a 2-oxo functionality or displaced by a second set of nucleophiles (e.g., various amines or thiols) via a nucleophilic aromatic substitution reaction. nih.govchim.it This sequential, multi-directional approach allows for the rapid generation of a large number of structurally diverse analogues from a single, common intermediate. Microwave-assisted synthesis is often employed to accelerate these reactions and improve yields, making the process highly efficient for library production. researchgate.netnih.gov

Table 2: Summary of Derivatization Strategies

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| 4-Amino Group | Acylation | R-COCl, Base | Amide |

| 4-Amino Group | Sulfonylation | R-SO₂Cl, Base | Sulfonamide |

| 4-Amino Group | Urea Formation | R-NCO | Urea |

| 2-Allyloxy Group | Nucleophilic Substitution | R-NH₂, Heat/Microwave | 2-Amino |

| 2-Allyloxy Group | Nucleophilic Substitution | R-SH, Base | 2-Thioether |

| 2-Allyloxy Group | Deallylation (Deprotection) | Pd(0) catalyst, Scavenger | 2-Oxo (Quinazolinone) |

This combinatorial approach, leveraging the distinct reactivity of each functional group on the this compound core, provides a powerful platform for exploring chemical space and developing novel compounds. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies of 2 Allyloxy 4 Aminoquinazoline and Its Analogues

Impact of Substituents at the 2-Position on Biological Activity

The substituent at the C-2 position of the 4-aminoquinazoline core plays a crucial role in determining the compound's biological activity and target selectivity. Variations at this position can significantly impact the molecule's interaction with its biological target, as well as its physicochemical properties.

While direct comparative studies focusing specifically on the 2-allyloxy group against a wide array of other alkoxy, aryloxy, and alkylthio groups on a consistent 4-aminoquinazoline scaffold are not extensively detailed in the reviewed literature, the general principles of SAR for this position can be elucidated. The nature of the substituent at C-2 influences the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins.

For instance, in a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives, the presence of an aromatic ring in the R2 position (derived from the alkylthio group) was found to be necessary for anticancer activity. nih.gov Compounds with an unsubstituted amide group at this position showed no antiproliferative effects. nih.gov This suggests that the lipophilicity and potential for π-π stacking interactions provided by an aryl group are important for activity in this particular series.

In the broader context of quinazoline (B50416) derivatives, the C-2 position is frequently substituted with groups that can act as hydrogen bond acceptors or donors, or that can engage in hydrophobic interactions. The allyloxy group, with its flexible alkyl chain and terminal double bond, offers a unique combination of moderate lipophilicity and potential for specific interactions within a receptor's binding pocket. The choice between an alkoxy, aryloxy, or alkylthio group can fine-tune the compound's properties. Alkoxy groups, like the allyloxy group, provide a degree of flexibility, while aryloxy groups introduce a rigid, planar aromatic system that can participate in stacking interactions. Alkylthio groups can also contribute to binding and may influence the metabolic stability of the compound.

A wide variety of functional groups have been explored at the C-2 position of the 4-aminoquinazoline scaffold, leading to compounds with diverse biological activities. For example, the substitution of 2-aminoquinazolines has been shown to produce selective inhibitors of cyclin-dependent kinase 4 (Cdk4). nih.govresearchgate.net In some instances, the introduction of a bulky group at the C-2 position is well-tolerated and can lead to potent activity.

Research has shown that quinazoline derivatives with an imidazole (B134444) substituent at the 2-position can possess potent anti-inflammatory functions. nih.gov In the context of anticancer activity, 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines. ekb.eg The nature of the aryl group and its substituents can significantly affect the activity. For example, in a series of 2-aryl-4-substituted quinazolines, the para-substitution of the phenyl moiety with electron-withdrawing groups such as -Cl, -Br, -F, and -SO2CH3 led to higher inhibitory activity against EGFR compared to electron-donating groups like -CH3 and -OCH3. nih.gov

Furthermore, the incorporation of a guanidine (B92328) moiety at the C-2 position has been explored. For instance, a series of 4-aminoquinazoline derivatives with a substituted guanidine group at C-2 were identified as highly potent antagonists of the opioid receptor like-1 (ORL1). nih.gov

Influence of Substituents at the 4-Amino Position

The 4-amino group is a critical determinant of the biological activity of this class of quinazolines. It is often involved in key hydrogen bonding interactions with the target protein, such as the hinge region of kinases. nih.gov

SAR studies have consistently shown that the nature and size of the substituent on the 4-amino group are crucial for activity. In many cases, monosubstitution at the 4-amino position is preferred over disubstitution, which is often detrimental to activity. acs.org For example, in a series of 2-anilino-4-amino substituted quinazolines investigated as antimalarial agents, disubstitution of the 4-nitrogen was found to be unfavorable compared to monoalkyl amino compounds. acs.org This suggests that a free N-H group is often required for a critical hydrogen bond interaction with the target. acs.org

The substituent itself can vary widely, from simple alkyl chains to more complex aryl and heteroaryl moieties. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. nih.gov The substituents on the aniline (B41778) ring play a significant role in modulating potency and selectivity. Generally, small, lipophilic groups at the meta-position of the aniline ring are favorable. nih.gov

The length of an alkyl chain linker at the 4-position can also be optimized. In a series of 4-anilino-quinazoline derivatives developed as dual EGFR/HER2 inhibitors, a four-carbon linker was found to be optimal for the highest dual inhibitory activity. nih.gov Compounds with a three-carbon linker were less potent due to a less favorable binding mode. nih.gov

| Compound Series | 4-Amino Substituent | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Anilinoquinazolines (Antimalarial) | Monoalkylamino | More active than disubstituted analogues. | acs.org |

| 2-Anilinoquinazolines (Antimalarial) | Disubstituted amino | Detrimental to activity. | acs.org |

| 4-Anilinoquinazolines (EGFR/HER2 Inhibitors) | Anilino with 4-carbon linker | Optimal for dual inhibitory activity. | nih.gov |

| 4-Anilinoquinazolines (EGFR/HER2 Inhibitors) | Anilino with 3-carbon linker | Less potent due to unfavorable binding. | nih.gov |

Modulation of Biological Activity by Quinazoline Ring Substitutions (e.g., positions 6, 7)

Substitutions on the benzene (B151609) ring portion of the quinazoline nucleus, particularly at positions 6 and 7, are a common strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of 4-aminoquinazoline derivatives.

The nature of the substituent at position 6 can also influence the mechanism of action. For instance, quinazoline derivatives with an iodo-group at C-6 were found to be detrimental to antimicrobial activity, while a decylamine (B41302) group at C-4 was beneficial. nih.gov In another study, the introduction of a β-halopropionamide chain at the 6th position of the quinazoline moiety improved the inhibition of EGFR autophosphorylation. nih.gov Furthermore, substitutions at the 6-position with halogens or other electron-rich groups can promote anticancer and antimicrobial activities. nih.gov

| Position(s) | Substituent | Effect on Activity | Compound Class | Reference |

|---|---|---|---|---|

| 6 and 7 | Small electron-donating groups (e.g., methoxy) | Beneficial for inhibitory activity | Kinase inhibitors | nih.gov |

| 6 and 7 | 6,7-Dimethoxy | Potent antitumor and anti-angiogenic effects | 4-Anilinoquinazolines | nih.gov |

| 6 | Iodo group | Detrimental to antimicrobial activity | 2,4,6-Trisubstituted quinazolines | nih.gov |

| 6 | β-halopropionamide chain | Improved EGFR autophosphorylation inhibition | Quinazolines | nih.gov |

| 6 | Halogens or electron-rich groups | Promotes anticancer and antimicrobial activities | Quinazolines | nih.gov |

Molecular Hybridization Approaches in Quinazoline-Based Design

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.gov The 4-aminoquinazoline scaffold is an excellent template for this approach due to its proven biological importance.

Numerous studies have reported the design and synthesis of quinazoline-based hybrids with potent anticancer activity. For example, hybrid molecules combining the 4-aminoquinazoline core with other biologically active moieties such as triazoles, sulfonamides, and indoles have been developed.

Quinazoline-Triazole Hybrids: The combination of quinazoline and 1,2,3-triazole scaffolds has yielded hybrid compounds with good antiproliferative activity against various cancer cell lines. acs.org In one study, a series of triazole-substituted quinazoline hybrids were designed as EGFR tyrosine kinase inhibitors. acs.org

Quinazoline-Sulfonamide Hybrids: By combining the structural features of quinazolines and sulfonamides, novel hybrid compounds have been synthesized and shown to be active anticancer agents. nih.govresearchgate.net The sulfonamide moiety can introduce additional hydrogen bonding interactions, which can be beneficial for activity. nih.gov

Quinazoline-Indole Hybrids: The indole (B1671886) nucleus is another important pharmacophore in medicinal chemistry. Hybrids of indole and 4-aminoquinazoline have been designed to increase anticancer potential, with some compounds showing potent EGFR inhibition. nih.gov

Quinazoline-Benzofuran Hybrids: A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids have been prepared and evaluated for their cytotoxicity and EGFR-TK inhibitory activity. nih.gov

This molecular hybridization strategy offers a promising avenue for the development of novel and more effective 4-aminoquinazoline-based therapeutic agents. rsc.org

Combination with Other Bioactive Heterocyclic Scaffolds (e.g., triazole, indole, benzimidazole)

The hybridization of the 4-aminoquinazoline core with other heterocyclic moieties such as triazole, indole, and benzimidazole (B57391) has emerged as a fruitful strategy in drug discovery to enhance potency and selectivity. While direct studies on 2-Allyloxy-4-aminoquinazoline hybrids are limited, the broader principles observed in related 4-aminoquinazoline analogues provide valuable insights.

Triazole Hybrids: The incorporation of a triazole ring into the quinazoline scaffold has been shown to modulate biological activity significantly. For instance, in various quinazoline derivatives, the introduction of a 1,2,4-triazole (B32235) moiety has been associated with potent anticancer activities. The nitrogen-rich nature of the triazole ring can facilitate additional hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. The position of the triazole linkage to the quinazoline core is a critical determinant of activity.

Benzimidazole Hybrids: Benzimidazole is another privileged heterocyclic scaffold with a wide range of pharmacological activities. The fusion of benzimidazole with 4-aminoquinazoline has been explored to develop novel therapeutic agents. The SAR of these hybrids indicates that the nature and position of substituents on both the benzimidazole and quinazoline rings are crucial for activity. For instance, substitution at the N1 and C2 positions of the benzimidazole ring can significantly impact the anti-inflammatory or anticancer potency of the hybrid molecule nih.govnih.gov.

| Heterocyclic Scaffold | General SAR Observations on 4-Aminoquinazoline Analogues | Potential Implication for this compound Hybrids |

| Triazole | Nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, enhancing target binding. The linkage position influences potency. | A 2-allyloxy group might sterically influence the optimal positioning of the triazole moiety for target interaction. |

| Indole | Substituents on the indole ring modulate electronic properties and kinase inhibitory activity. | The combination of the 2-allyloxy group with specific indole substitutions could lead to synergistic effects on pharmacological activity. |

| Benzimidazole | Substitutions at N1 and C2 of the benzimidazole ring are critical for biological activity. | The electronic nature of the 2-allyloxy group could complement specific substitutions on the benzimidazole ring to enhance potency. |

Impact of Linker and Spacer Design on Pharmacological Profiles

Linker Length and Flexibility: The length of the linker is a key factor that dictates the distance and orientation between the two pharmacophores. An optimal linker length allows both moieties to bind effectively to their respective binding sites on the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker might lead to a loss of binding affinity due to entropic penalties. The flexibility of the linker, often determined by the presence of single bonds or rigid units like aromatic rings, also influences the conformational freedom of the molecule. A certain degree of rigidity can be beneficial in pre-organizing the molecule for optimal target interaction.

| Linker Parameter | Impact on Pharmacological Profile |

| Length | Determines the distance and orientation between pharmacophores, affecting binding affinity. |

| Flexibility | Influences conformational freedom; rigidity can be advantageous for optimal target binding. |

| Chemical Composition | Affects physicochemical properties (solubility, lipophilicity) and can introduce additional binding interactions (e.g., hydrogen bonds). |

Computational Chemistry and Molecular Modeling Studies of 2 Allyloxy 4 Aminoquinazoline

Molecular Docking Analyses for Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as 2-Allyloxy-4-aminoquinazoline, to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy.

In studies of related quinazoline (B50416) derivatives, molecular docking has been successfully used to elucidate their binding mechanisms with various protein targets. For instance, docking studies of 4-anilino quinazoline derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have revealed key interactions with amino acid residues in the active site. nih.gov Similarly, molecular docking of 2-aryloxy-4-amino-quinazoline derivatives has been used to analyze their binding modes as protease-activated receptor 2 (PAR2) antagonists. nih.gov

For this compound, a hypothetical molecular docking study against a relevant target, such as a protein kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then position the this compound molecule in the binding pocket of the protein in various orientations and conformations. The resulting poses would be scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can be visualized to understand the specific interactions that contribute to the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LEU718, CYS797 |

| Hydrogen Bonds | 1 (with MET793) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

Note: This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgnih.gov It is a powerful tool for calculating various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

DFT calculations on quinazoline derivatives have been used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For this compound, DFT calculations at a level of theory such as B3LYP/6-31G* could provide valuable insights. nih.govmui.ac.ir These calculations can predict the molecule's three-dimensional structure, the distribution of electron density, and various reactivity parameters.

Table 2: Calculated Electronic Properties of a Quinazoline Derivative using DFT

| Parameter | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| Energy Gap (eV) | 4.4 |

| Ionization Potential (eV) | 6.2 |

| Electron Affinity (eV) | 1.8 |

Note: This table is based on data from studies on similar quinazoline derivatives and is for illustrative purposes. mui.ac.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov QSAR models are developed by correlating the physicochemical properties or molecular descriptors of compounds with their experimentally determined biological activities. nih.gov Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model for a series of this compound analogs would involve several steps. First, a dataset of compounds with their corresponding biological activities would be compiled. Then, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Finally, statistical methods like multiple linear regression or machine learning algorithms would be used to build a predictive model. nih.gov

Studies on quinazoline derivatives have successfully employed QSAR to predict their anticancer and other biological activities. nih.gov These models have helped in identifying the key structural features that are important for their activity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity |

| Hydrophobic | LogP |

| Topological | Wiener index, Balaban index |

Prediction and Modulation of Physiochemical Parameters for Enhanced Biological Relevance

The physicochemical properties of a drug molecule, such as its acidity (pKa), lipophilicity (logP), and aqueous solubility, play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are extensively used to predict and optimize these properties to enhance the biological relevance of drug candidates.

The pKa of a molecule is a measure of its acidity or basicity and is a crucial parameter that influences its ionization state at a given pH. The ionization state, in turn, affects the molecule's solubility, permeability, and binding to its target. Both experimental and theoretical methods are used to determine pKa values. researchgate.net

Experimental methods for pKa determination include potentiometric titration and UV-Vis spectroscopy. researchgate.net Theoretical approaches often involve quantum mechanical calculations, such as DFT, to predict the pKa values. researchgate.netresearchgate.net For quinazoline derivatives, the basicity is influenced by the substituents on the quinazoline ring. researchgate.net The introduction of electron-donating groups, such as an amino group at the 4-position, generally increases the basicity (and thus the pKa) of the quinazoline nitrogen atoms. researchgate.net

Table 4: Experimental pKa Values for a Series of 4-Aminoquinazoline Derivatives

| Compound | Substituent at C-2 | pKa |

| 1 | H | 5.44 |

| 2 | Phenyl | 5.16 |

| 3 | 4-Chlorophenyl | 4.98 |

| 4 | 4-Bromophenyl | 4.78 |

Note: This table is adapted from experimental data on 2-aryl-4-aminoquinazoline derivatives.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents. dntb.gov.ua Aqueous solubility is the maximum amount of a substance that can dissolve in water. Both are critical determinants of a drug's bioavailability.

Table 5: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Method |

| LogP | 2.5 | In silico prediction |

| Aqueous Solubility (logS) | -3.0 | In silico prediction |

| Polar Surface Area (Ų) | 65.2 | In silico prediction |

Note: This table presents hypothetical in silico predicted data for illustrative purposes.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Allyloxy 4 Aminoquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete atomic connectivity and spatial arrangement of 2-Allyloxy-4-aminoquinazoline.

One-Dimensional (1D) NMR: ¹H and ¹³C Applications for Primary Structure

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the protons of the quinazoline (B50416) core and the allyloxy substituent. The aromatic region typically shows complex multiplets for the four protons on the benzene (B151609) ring portion of the quinazoline system. The amino group (NH₂) protons usually appear as a broad singlet. The allyloxy group gives rise to a characteristic set of signals: a doublet for the two protons adjacent to the oxygen, a multiplet for the vinyl proton, and two distinct multiplets for the terminal vinyl protons.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum will show signals for the eight carbons of the quinazoline ring and the three carbons of the allyl group. The chemical shifts are indicative of the carbon type (aromatic, vinylic, aliphatic) and its local electronic environment. For instance, the carbon atom at position 2, being bonded to both an oxygen and a nitrogen atom, would appear at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar quinazoline structures. Actual experimental values may vary based on solvent and experimental conditions.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| H-5 | ~8.0-8.2 | d | C-2 | ~162 |

| H-6 | ~7.2-7.4 | t | C-4 | ~158 |

| H-7 | ~7.6-7.8 | t | C-4a | ~115 |

| H-8 | ~7.5-7.7 | d | C-5 | ~128 |

| NH₂ | ~6.5-7.0 | br s | C-6 | ~123 |

| -O-CH₂- | ~4.9-5.1 | d | C-7 | ~127 |

| -CH= | ~6.0-6.2 | m | C-8 | ~122 |

| =CH₂ (cis) | ~5.3-5.5 | dd | C-8a | ~150 |

| =CH₂ (trans) | ~5.4-5.6 | dd | -O-CH₂- | ~68 |

| -CH= | ~133 | |||

| =CH₂ | ~118 |

Two-Dimensional (2D) NMR: NOESY, COSY, HSQC, HMBC for Spatial Relationships and Connectivitiesmdpi.com

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for revealing through-bond and through-space correlations. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinazoline ring (H-5 with H-6, H-6 with H-7, H-7 with H-8) and within the allyl group (-O-CH₂- with -CH=, and -CH= with =CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.comresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.9-5.1 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming their assignment as the -O-CH₂- group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's preferred conformation. For instance, a NOESY cross-peak between the -O-CH₂- protons and the H-5 proton would indicate a spatial proximity between the substituent and the quinazoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)mdpi.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. nih.gov

For this compound (C₁₁H₁₁N₃O), the expected exact mass can be calculated. HRMS analysis would confirm this mass, providing strong evidence for the chemical formula.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂N₃O⁺ | 202.0975 |

Electron impact (EI) or electrospray ionization (ESI) tandem MS (MS/MS) experiments can induce fragmentation. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

Loss of the allyl group: A primary fragmentation would be the loss of the allyl radical (•C₃H₅), resulting in a fragment ion corresponding to 2-hydroxy-4-aminoquinazoline.

Loss of the allyloxy radical: Cleavage could also result in the loss of the allyloxy radical (•OC₃H₅) to form a 4-aminoquinazolinyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkene (=C-H) | Stretch | 3080 - 3020 |

| Aromatic (C=C) & Quinazoline (C=N) | Ring Stretch | 1650 - 1500 |

| Alkene (C=C) | Stretch | 1650 - 1630 |

| Amine (N-H) | Scissoring (Bend) | 1640 - 1560 |

| Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. mdpi.com This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net For this compound, an X-ray crystal structure would:

Unambiguously confirm the connectivity and regiochemistry.

Reveal the planarity of the quinazoline ring system.

Determine the conformation of the allyloxy side chain relative to the ring.

Identify and characterize intermolecular interactions, such as hydrogen bonds involving the amino group and nitrogen atoms of the quinazoline ring, which dictate the crystal packing. nih.gov

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related 4-aminoquinazoline structures shows that they often form hydrogen-bonded dimers or more complex networks in the solid state. nih.gov

UV-Visible Spectroscopy for Acid-Base Equilibria and Electronic Properties

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The spectrum is sensitive to the conjugated π-electron system of the quinazoline core.

This technique is particularly useful for studying acid-base equilibria. researchgate.net The quinazoline ring contains basic nitrogen atoms (N1 and N3) that can be protonated in acidic conditions. The protonation state significantly alters the electronic structure and, consequently, the UV-Vis absorption spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, one can construct a titration curve and determine the pKa value(s) of the compound. This information is critical for understanding the behavior of the molecule in different chemical environments. The amino group at position 4, being an electron-donating group, influences the basicity of the ring nitrogens. researchgate.net

Future Directions and Research Perspectives in 2 Allyloxy 4 Aminoquinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-allyloxy-4-aminoquinazoline and its derivatives is increasingly geared towards the adoption of green and sustainable chemistry principles. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising area is the advancement of one-pot, multi-component reactions (MCRs) . These reactions, where multiple reactants are combined in a single vessel to form a complex product in a single step, offer significant advantages in terms of efficiency and sustainability. rsc.orgbohrium.comtandfonline.comtandfonline.com For instance, a one-pot, three-component assembly of 2-aminoaryl ketones, aldehydes, and an ammonium (B1175870) source can yield 2,4-disubstituted quinazolines. bohrium.comtandfonline.comtandfonline.com Future research could adapt these MCRs for the specific synthesis of this compound by incorporating an allyl alcohol precursor or by post-synthetic modification. The use of hydrogen peroxide as a green oxidant in such reactions is a noteworthy development, as it avoids the need for transition metal catalysts and produces water as the only byproduct. rsc.orgresearchgate.net

Microwave-assisted synthesis is another key area of development, offering rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.govnih.govfrontiersin.orgresearchgate.netrsc.org The application of microwave irradiation has been successfully demonstrated for the synthesis of various N-aryl heterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in a solvent like 2-propanol. nih.govnih.gov This technique could be further optimized for the synthesis of this compound, potentially under solvent-free conditions to further enhance its green credentials. frontiersin.org

The use of eco-friendly solvents and catalysts is also a major focus. Research into using biomass-derived solvents, such as eucalyptol, for the synthesis of quinazoline (B50416) derivatives is underway. researchgate.net Additionally, the development of catalyst-free methods, such as those utilizing visible light-induced photocatalysis, presents an exciting frontier for sustainable quinazoline synthesis. researchgate.net The exploration of metal-free reaction conditions, for example, using ammonium iodide in a four-component synthesis from simple anilines and aldehydes, further contributes to the greening of quinazoline chemistry. rsc.org

Future research in this area will likely focus on combining these sustainable approaches to create highly efficient, scalable, and environmentally benign synthetic routes to this compound and its analogs.

Exploration of Diverse Chemical Space through Advanced Derivatization

To unlock the full therapeutic potential of the this compound scaffold, it is crucial to explore a vast and diverse chemical space through advanced derivatization strategies. This involves creating large libraries of related compounds with varied structural features to identify molecules with improved potency, selectivity, and pharmacokinetic properties.

Diversity-oriented synthesis (DOS) is a powerful strategy for achieving this goal. nih.govcam.ac.ukresearchgate.net DOS aims to generate structurally diverse and complex molecules from simple starting materials in a few steps. cam.ac.uk By applying DOS principles to the this compound core, researchers can systematically introduce a wide range of functional groups and stereochemical variations at different positions of the quinazoline ring. This can be achieved through techniques like split-and-pool combinatorial synthesis, which allows for the rapid generation of large compound libraries. researchgate.netwipo.int

Scaffold hopping is another valuable technique for exploring new chemical space. acs.orgnih.govyoutube.com This involves replacing the core quinazoline structure with other isosteric or bioisosteric rings while retaining the key pharmacophoric features responsible for biological activity. acs.org This can lead to the discovery of novel chemotypes with improved drug-like properties, such as enhanced metabolic stability or reduced off-target effects. For example, a scaffold hopping approach inspired by known antimycobacterial agents has led to the design of new 4-aminoquinazolines with potent activity. acs.orgnih.gov

The creation of these diverse libraries of this compound derivatives will enable comprehensive structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the quinazoline ring and evaluating the impact on biological activity, researchers can identify the key structural motifs required for potent and selective target engagement. This information is invaluable for the rational design of next-generation therapeutic agents.

In-depth Mechanistic Investigations of Biological Activities and Target Engagement

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their development as therapeutic agents. Future research will focus on detailed mechanistic studies to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

A significant area of investigation for quinazoline derivatives has been their role as kinase inhibitors . mdpi.comnih.govemanresearch.orgnih.govmdpi.com Many quinazoline-based compounds have shown potent inhibitory activity against a variety of kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs), which are key players in cancer progression. mdpi.comnih.govnih.govmdpi.com Future studies on this compound derivatives will likely involve screening against a broad panel of kinases to identify their specific targets. Subsequent mechanistic work would then focus on how these compounds bind to the kinase active site and inhibit their enzymatic activity, for example, by competing with ATP.

Beyond kinase inhibition, researchers will explore other potential mechanisms of action. For instance, some quinazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies in this area would aim to identify the specific apoptotic pathways that are activated, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve investigating the expression levels of key apoptotic proteins like caspases and members of the Bcl-2 family.

To fully understand target engagement, a variety of experimental techniques will be employed. These include biochemical assays to measure enzyme inhibition, cell-based assays to assess cellular responses, and advanced techniques like chemical proteomics and thermal shift assays to identify direct binding targets within the cell.

Application of Advanced Computational Methods in Rational Compound Design

Advanced computational methods are playing an increasingly pivotal role in the rational design of novel drug candidates. In the context of this compound, these in silico techniques can accelerate the drug discovery process by predicting the properties of new derivatives before they are synthesized, thereby saving time and resources.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researcher.lifetandfonline.comresearchgate.netnih.gov By docking virtual libraries of this compound derivatives into the active site of a target protein, researchers can prioritize the synthesis of compounds that are predicted to have the strongest binding affinity. researcher.liferesearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction. abap.co.inabap.co.innih.govtandfonline.comresearchgate.net These simulations model the movement of atoms over time, allowing researchers to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding. abap.co.inresearchgate.net MD simulations can also be used to predict the binding free energy of a ligand, which is a more accurate measure of binding affinity than docking scores alone. tandfonline.com

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a set of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and identify the structural features that are most important for activity. nih.gov

In addition to predicting biological activity, computational methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researcher.lifetandfonline.comresearchgate.netnih.govnih.gov By predicting these properties early in the drug discovery process, researchers can identify and deprioritize compounds that are likely to have poor pharmacokinetic profiles or to be toxic. researcher.lifetandfonline.comresearchgate.net

Design of Multi-Target Directed Ligands based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders are often caused by the dysregulation of multiple biological pathways. mdpi.comdrugbank.comnih.gov Consequently, there is a growing interest in the development of multi-target directed ligands (MTDLs) , which are single molecules designed to interact with multiple targets simultaneously. mdpi.comnih.govnih.govrsc.orgnih.gov The this compound scaffold is a promising starting point for the design of such MTDLs.

One strategy for designing MTDLs is to create hybrid molecules that combine the pharmacophoric features of two or more known drugs or bioactive compounds. nih.gov For example, a quinazoline-based EGFR inhibitor could be hybridized with a pharmacophore known to inhibit another cancer-related target, such as a different kinase or a protein involved in apoptosis. Several studies have already demonstrated the feasibility of creating quinazoline-based dual inhibitors, for instance, targeting both HDAC and PI3K. nih.gov

The development of MTDLs for neurodegenerative diseases like Alzheimer's is another active area of research. mdpi.comdrugbank.comnih.govnih.gov In this context, the this compound scaffold could be used to design compounds that simultaneously inhibit key enzymes involved in the disease pathology, such as cholinesterases and β-secretase (BACE1), and also prevent the aggregation of amyloid-β peptides. mdpi.comrsc.org

The design of MTDLs is a challenging endeavor that requires a deep understanding of the structures and functions of the target proteins, as well as the ability to fine-tune the properties of the ligand to achieve a balanced activity profile against multiple targets. Advanced computational methods will be instrumental in this process, enabling the rational design and optimization of these sophisticated therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Allyloxy-4-aminoquinazoline derivatives?

The synthesis of 2-aminoquinazoline derivatives typically involves [4+2] annulation reactions. For example, hydrochloric acid-mediated reactions between N-benzyl cyanamides and 2-amino aryl ketones yield high-purity products. This method accommodates diverse substrates and achieves high yields (up to 92%) under optimized conditions . For allyloxy-substituted variants, modifications may include introducing allyloxy groups via nucleophilic substitution or coupling reactions. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding in solid-state structures) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometries for docking studies .

- Spectroscopy : IR identifies functional groups (e.g., amino, allyloxy), while NMR confirms regiochemistry and purity .

Q. What in vitro assays are suitable for initial cytotoxicity screening of this compound?

The sulforhodamine B (SRB) assay is a robust method for cytotoxicity assessment. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry assays in sensitivity . For anticancer drug screening, pair SRB with clonogenic assays to quantify long-term cell survival .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Substitution patterns : Modify the allyloxy group (e.g., fluorination or elongation) to enhance binding to kinase domains (e.g., EGFR). Computational docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities .

- Comparative assays : Test analogs against cancer cell lines (e.g., NCI-60 panel) to correlate structural changes with IC values. Use SRB data to rank potency .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and bioavailability to identify discrepancies.

- Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions better than monolayer cultures .

- Replicate studies : Cross-validate results using orthogonal assays (e.g., ATP-based viability kits vs. SRB) to rule out methodological artifacts .

Q. How can researchers address synthetic challenges in scaling this compound production?

- Catalyst optimization : Replace PdCl(PPh) with air-stable catalysts (e.g., Pd(OAc)/PCy) to improve reaction reproducibility .

- Purification : Use gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate products from side reactions (e.g., dimerization) .

Q. What methodological frameworks support the integration of this compound into multi-target drug discovery?

- Network pharmacology : Map compound interactions with cancer-related pathways (e.g., PI3K/AKT, MAPK) using databases like KEGG or STRING.

- High-throughput screening (HTS) : Combine SRB-based cytotoxicity with transcriptomic profiling (RNA-seq) to identify synergistic drug combinations .

Data Analysis and Validation

Q. How should researchers validate computational docking predictions for this compound?

- Crystallographic validation : Compare docking poses with X-ray structures of target proteins (e.g., EGFR kinase domain) .

- Mutagenesis studies : Introduce point mutations in predicted binding residues (e.g., T790M in EGFR) to confirm mechanistic relevance .

Q. What statistical approaches are critical for interpreting heterogeneous biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.